N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide
Description
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Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O2/c1-21-9-8-10-22(17-21)19-33-20-31-27-25(29(33)36)18-32-34(27)16-15-30-28(35)26(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,17-18,20,26H,15-16,19H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMPCPWGDLOGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins. These proteins play crucial roles in cellular stress responses, inflammation, and apoptosis.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins. This interaction leads to changes in the cellular processes controlled by these proteins.
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3. This leads to downstream effects such as neuroprotection and anti-inflammatory properties.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. It also reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.49 g/mol. The structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.49 g/mol |
| CAS Number | 922016-32-8 |
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable anti-inflammatory properties. For instance, compounds structurally related to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes. In vitro studies report that certain derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
Cytotoxic Activity
In vitro assays have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can exhibit cytotoxic effects against various human tumor cell lines. For example, compounds similar to this compound have been tested against cell lines such as LCLC-103H and A-427, showing promising results in inhibiting cell proliferation .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling and proliferation.
- Inflammatory Mediators : It could modulate the expression of key inflammatory mediators such as nitric oxide (NO) and cytokines.
- Cell Cycle Regulation : By affecting cell cycle regulators, it may induce apoptosis in cancer cells.
Structure–Activity Relationships (SAR)
The SAR studies highlight the importance of various substituents on the pyrazolo[3,4-d]pyrimidine framework in determining biological activity:
- Electron-Donating Groups : Substituents that donate electrons enhance anti-inflammatory activity.
- Hydrophobic Interactions : The presence of bulky groups like 3-methylbenzyl increases lipophilicity and may improve cellular uptake.
Case Studies
Several studies have explored the biological effects of related compounds:
- Atatreh et al. (2020) : Reported that certain pyrazolo[3,4-d]pyrimidine derivatives showed IC50 values for COX inhibition similar to celecoxib .
- Cytotoxicity Studies : A study demonstrated that specific derivatives exhibited significant cytotoxicity against A427 cells with IC50 values in the micromolar range .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions requiring precise control of conditions. Key factors include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Catalysts : Bases such as triethylamine or potassium carbonate are critical for cyclization steps .
- Temperature : Maintaining 60–80°C prevents intermediate decomposition while promoting ring closure . Methodological optimization via Design of Experiments (DoE) is recommended to identify interactions between variables .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Post-synthesis characterization should combine:
- NMR spectroscopy : For resolving aromatic protons and confirming substitution patterns .
- LC-MS : To verify molecular weight and detect impurities (<1% threshold) .
- X-ray crystallography : For resolving 3D conformation, particularly for chiral centers .
Q. Which biological targets are hypothesized for this compound based on structural analogs?
Structural analogs of pyrazolo[3,4-d]pyrimidines show affinity for:
- Kinases (e.g., cyclin-dependent kinases) due to ATP-binding site competition .
- G-protein-coupled receptors (GPCRs) , inferred from the 3-methylbenzyl group’s hydrophobicity .
- Enzymes like phosphodiesterases, as observed in related pyrimidine derivatives .
Q. How should researchers design in vitro assays to evaluate its bioactivity?
Prioritize:
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Selectivity panels : Compare activity against off-target kinases or receptors .
- Cell viability assays (e.g., MTT): Assess cytotoxicity in non-target cell lines .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Substitution patterns : The 3-methylbenzyl group’s orientation impacts target binding; use molecular docking to model interactions .
- Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability .
- Metabolite interference : Perform LC-MS/MS to identify degradation products during long-term assays .
Q. How can computational modeling predict the compound’s metabolic stability?
Use in silico tools :
- CYP450 inhibition assays : Predict hepatic metabolism using software like Schrödinger’s QikProp .
- ADMET profiling : Estimate solubility (LogP <3 recommended) and plasma protein binding . Validate predictions with in vitro microsomal stability assays .
Q. What synthetic routes minimize the formation of regioisomeric byproducts?
To reduce byproducts:
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) during cyclization .
- Microwave-assisted synthesis : Accelerate reaction kinetics, improving regioselectivity .
- HPLC purification : Separate isomers using chiral columns (e.g., CHIRALPAK® IG) .
Q. How do structural modifications (e.g., substituting the diphenylacetamide group) alter potency?
Case study comparisons:
- Diphenyl vs. cyclohexyl : Diphenyl enhances hydrophobic interactions but reduces solubility .
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve kinase inhibition by 2-fold . Use SAR (Structure-Activity Relationship) matrices to guide iterative design .
Q. What statistical methods are optimal for analyzing dose-dependent cytotoxicity data?
Employ:
- Nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Principal Component Analysis (PCA) to identify outliers in high-throughput datasets .
Q. How can researchers validate target engagement in cellular models?
Use orthogonal approaches:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Knockdown/overexpression : CRISPR-Cas9 gene editing to correlate target expression with compound efficacy .
- Fluorescence polarization : Quantify binding affinity in live cells using labeled probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
